molecular formula C10H9FO3 B1394084 Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate CAS No. 126119-23-1

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate

Cat. No. B1394084
M. Wt: 196.17 g/mol
InChI Key: PIHQFYWGMXPPLZ-UHFFFAOYSA-N
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Description

“Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate” is a chemical compound with the molecular formula C₁₀H₉FO₃ . It is used in the field of life science and is categorized under esters .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate” consists of 10 carbon atoms ©, 9 hydrogen atoms (H), 1 fluorine atom (F), and 3 oxygen atoms (O), giving it the molecular formula C₁₀H₉FO₃ .

Scientific Research Applications

Chiral Resolution Reagent

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate has been identified as a synthetic, enantiopure chiral resolution reagent. This compound, obtained from enantiopure (2S,3S)-phenylglycidol, reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. The diastereomeric products of this reaction are identifiable and quantifiable by 19F, 1H, and 13C NMR, and by HPLC, making it a versatile reagent for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Stereoselective Oxirane Formation

This compound plays a role in the stereoselective formation of oxiranes. For example, (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane (4) was obtained with high chemical yield and diastereoselectivity. This was achieved by reacting diazomethane with pure (3R, RS)-1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one. Such reactions are crucial for the synthesis of various fluorinated organic compounds (Bravo et al., 1994).

Synthesis of Fluorinated Chirons

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate is integral in the synthesis of fluorinated chirons. Optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane has been synthesized using this compound, and various derivatives have been obtained through regio- and stereo-selective openings of the oxirane ring with selected nucleophiles. These derivatives are essential in the development of a range of fluorinated organic molecules (Arnone et al., 1992).

Safety And Hazards

“Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate” is classified as an irritant . It’s always important to handle chemical substances with care and use appropriate safety measures.

properties

IUPAC Name

methyl 3-(3-fluorophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHQFYWGMXPPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RK Tak, M Kumar, M Nazish, TK Menapara… - New Journal of …, 2018 - pubs.rsc.org
New recyclable chiral salen complexes Cr(III)1–7 were synthesized from various macrocyclic chiral ligands having multistereogenic chiral centers which work synergistically to give the …
Number of citations: 3 pubs.rsc.org
R Tak, M Kumar, T Menapara, MK Choudhary… - …, 2017 - Wiley Online Library
Chiral macrocyclic Cr III salen complexes have been synthesized, characterized, and used as catalysts in the asymmetric aminolysis of aromatic ester epoxides with various anilines to …
L SMITH - 2018 - etheses.dur.ac.uk
We present three projects linked by our use of continuous flow chemistry in the synthesis of organic intermediates. The first is the synthesis of 1,1'-spirobiindane-7,7'-diol (SPINOL) in 6 …
Number of citations: 2 etheses.dur.ac.uk

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